REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[CH:2].ClC1C=C(C=CC=1)C(OO)=[O:14].[OH-].[Ca+2].[OH-]>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[N+:5]([O-:14])[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
after 15 minutes the mixture was filtered through celite
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
STIRRING
|
Details
|
The solid residue was stirred in ether for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=[N+](C=CC1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |